molecular formula C21H16N4O5S2 B13528895 3-[2-(2,1,3-Benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoicacid

3-[2-(2,1,3-Benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoicacid

Cat. No.: B13528895
M. Wt: 468.5 g/mol
InChI Key: ZNMDBZXSOUWXNL-UHFFFAOYSA-N
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Description

3-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoic acid is a complex organic compound that features a benzothiadiazole core. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

The synthesis of 3-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoic acid typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine to form the benzothiadiazole ring

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoic acid involves its interaction with specific molecular targets and pathways. The benzothiadiazole core is known to participate in intramolecular charge-transfer reactions, which can influence the compound’s electronic properties . These interactions can affect various biological processes, including enzyme activity and cell signaling pathways.

Comparison with Similar Compounds

Similar compounds to 3-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoic acid include:

The uniqueness of 3-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoic acid lies in its combination of functional groups, which confer specific electronic and chemical properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C21H16N4O5S2

Molecular Weight

468.5 g/mol

IUPAC Name

3-[[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-phenylacetyl]amino]benzoic acid

InChI

InChI=1S/C21H16N4O5S2/c26-20(22-15-9-4-8-14(12-15)21(27)28)18(13-6-2-1-3-7-13)25-32(29,30)17-11-5-10-16-19(17)24-31-23-16/h1-12,18,25H,(H,22,26)(H,27,28)

InChI Key

ZNMDBZXSOUWXNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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